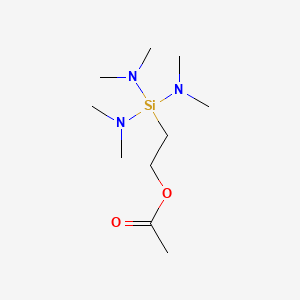

Acetoxyethyltris(dimethylamino)silane

Description

Properties

IUPAC Name |

2-[tris(dimethylamino)silyl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKLXOYLHLFFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Reduction: Hydrogen gas is a typical reagent, although this reaction is less frequently applied to this compound.

Substitution: Various organic reagents can be used, depending on the desired modification.

Major Products Formed

Oxidation: Silicon oxide (SiO₂) films are a major product, widely used in microelectronics and protective coatings.

Reduction: Reduced forms of the compound, although less common, can be used in specific chemical processes.

Substitution: Modified organosilicon compounds tailored for specific industrial or research applications.

Scientific Research Applications

Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.

Biology: Employed in the development of biocompatible materials and coatings.

Medicine: Investigated for its potential in drug delivery systems and medical device coatings.

Mechanism of Action

The mechanism of action of acetoxyethyltris(dimethylamino)silane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets silicon-based substrates, facilitating the formation of silicon-containing films and materials.

Pathways Involved: The primary pathway involves the deposition of silicon oxide films through atomic layer deposition (ALD) or plasma-enhanced atomic layer deposition (PEALD) processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences and their implications:

Key Insight: The acetoxyethyl group in this compound likely accelerates hydrolysis compared to amino silanes, enabling rapid silanol (Si-OH) formation for adhesion . However, this may reduce shelf stability relative to TDMAS or BDMAS.

Deposition and Thin-Film Properties

Energy Efficiency and Process Conditions

- TDMAS : Requires plasma-enhanced ALD (PEALD) at 150°C with O₂ + Ar plasma to achieve stoichiometric SiOx films. Pure O₂ plasma retains carbon (Si-CH₃) and nitrogen (Si-N) impurities .

- BDMAS: Achieves similar film quality at lower oxidation times due to fewer amino ligands .

- BDEAS : Produces SiO₂ films with optical losses <0.1% in the 200–1100 nm range, attributed to reduced defect density .

- This compound: No direct data, but the acetoxyethyl group may lower deposition temperatures further by providing reactive oxygen during hydrolysis.

Film Stability and Defects

- TDMAS-derived films exhibit residual Si-H bonds when deposited below 450°C, requiring H₂O₂ as an oxidant for full oxidation .

- BDEAS films show minimal OH groups and non-bridging oxygen defects after laser conditioning, improving laser damage thresholds .

Hydrolytic Behavior and Catalytic Effects

- TDMAS/BDMAS: Hydrolysis is amine-catalyzed, with rates dependent on pH and water availability. Dimethylamino groups act as leaving groups, forming silanol networks .

- This compound: The acetoxyethyl group undergoes ester hydrolysis, releasing acetic acid and ethanol, which may accelerate silanol formation. This dual mechanism (amine + ester) could enable rapid crosslinking in coatings .

Biological Activity

Acetoxyethyltris(dimethylamino)silane (AETDAS) is a silane compound that contains functional groups which may confer specific biological activities. This article reviews the current understanding of its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

AETDAS can be described by its molecular formula and structure:

- Molecular Formula : C₈H₁₉N₃O₂Si

- Molecular Weight : 189.33 g/mol

The presence of both acetoxy and dimethylamino groups suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Biological Activity Overview

The biological activity of AETDAS has been primarily inferred from studies on related compounds, particularly tris(dimethylamino)silane (TDMAS). Research indicates that TDMAS exhibits moderate acute toxicity, severe skin and eye irritancy, and potential for inhalation hazards due to the release of dimethylamine (DMA) upon decomposition or hydrolysis .

Toxicological Profile

- Acute Toxicity :

- Irritation Potential :

- Severe irritant to skin and eyes, necessitating careful handling in laboratory settings.

The biological activity of AETDAS is likely influenced by its ability to interact with cellular components through the following mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the dimethylamino groups may facilitate penetration into lipid membranes, potentially disrupting cellular homeostasis.

- Reactivity with Biological Molecules : The acetoxy group can undergo hydrolysis to release acetic acid, which may influence pH-sensitive biological processes.

Case Study 1: Toxicity Assessment of TDMAS

A study evaluated the acute toxicity of TDMAS, revealing significant irritant properties and a clear dose-response relationship concerning exposure levels. The study highlighted the importance of environmental conditions on toxicity outcomes .

Case Study 2: Application in Material Science

Research into silanes like AETDAS has explored their use in coatings and materials science, where their functional groups can enhance adhesion properties while maintaining biocompatibility for certain applications .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| PubMed Toxicity Study | Acute toxicity | Moderate peroral and dermal toxicity; severe irritant properties |

| Material Science Application | Coating effectiveness | Enhanced adhesion properties; potential biocompatibility |

| Silane Chemistry Survey | Functional applications | Insights into reactivity and application in various chemical processes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Acetoxyethyltris(dimethylamino)silane, and how can purity be ensured?

- Methodology : The synthesis typically involves reacting chlorosilanes with dimethylamine under anhydrous conditions. For example, in a two-step process: (1) reaction of silicon tetrachloride with dimethylamine to form tris(dimethylamino)silane intermediates, followed by (2) substitution with acetyloxyethyl groups. Industrial synthesis optimizes temperature (50–80°C), pressure (1–3 atm), and moisture control to achieve >99% purity. Purity verification requires gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group integrity .

Q. What characterization techniques are essential for verifying the structure of Acetoxyethyltimethylamino)silane?

- Methodology : Key techniques include:

- FTIR Spectroscopy : To identify Si–N (800–900 cm⁻¹) and acetyloxy C=O (1700–1750 cm⁻¹) bonds.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm dimethylamino (–N(CH₃)₂) and acetyloxyethyl (–OCOCH₂CH₂–) groups.

- X-ray Photoelectron Spectroscopy (XPS) : To analyze surface composition and Si oxidation states in thin films .

Q. How does this compound function in atomic layer deposition (ALD) processes for silicon oxide films?

- Methodology : The compound acts as a silicon precursor in ALD, reacting with ozone or oxygen plasma. The process involves:

- Pulse 1 : Adsorption of the silane onto the substrate (e.g., tungsten oxide) via ligand exchange.

- Purge : Removal of unreacted precursors.

- Pulse 2 : Oxidation with ozone to form SiO₂.

Critical parameters include substrate temperature (200–350°C), precursor pulse duration (0.1–2 sec), and ozone concentration (10–20%) to control film thickness and uniformity .

Advanced Research Questions

Q. How do variations in alkyl chain length and surface coverage affect the structural organization of silane monolayers during ALD?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) and experimental studies reveal that:

- Long alkyl chains (e.g., octadecyl) adopt organized, straight configurations at high surface coverage, reducing tilt angles (~10° from surface normal).

- Short chains (e.g., acetyloxyethyl) exhibit coverage-independent tilt angles (~30°), limiting packing density.

Validation uses polarized infrared spectroscopy to measure chain orientation and atomic force microscopy (AFM) for monolayer topology .

Q. What methodologies resolve contradictions in thermal stability data between this compound and its analogs?

- Methodology : Comparative thermogravimetric analysis (TGA) under inert and oxidative atmospheres reveals:

- This compound decomposes at 250–300°C, while tris(dimethylamino)silane (no acetyloxy group) degrades at 200–250°C.

Contradictions arise from differing ligand electronegativity and steric effects. Controlled experiments with differential scanning calorimetry (DSC) and mass spectrometry (MS) can isolate decomposition pathways (e.g., ligand cleavage vs. Si–N bond rupture) .

Q. What experimental parameters optimize the hydrolysis and condensation reactions of this compound in coating applications?

- Methodology : A factorial design approach (e.g., 2³ DOE) evaluates:

- Hydrolysis Time : 60–120 minutes for complete silanol (–Si–OH) formation.

- pH : 4–6 (acidic) to accelerate hydrolysis without premature condensation.

- Solvent Polarity : Ethanol/water mixtures (70:30 v/v) balance reactivity and solubility.

Post-reaction analysis via dynamic light scattering (DLS) and contact angle measurements quantifies film hydrophobicity and crosslinking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.